

Technical Monograph: Propachlor ESA Sodium Salt

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Compound of Interest

Compound Name: Propachlor ESA sodium salt

CAS No.: 947601-88-9

Cat. No.: B165033

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Structural Characterization, Biogenesis, and Analytical Protocols

Executive Summary

Propachlor ESA sodium salt (Sodium 2-[N-(propan-2-yl)anilino]-2-oxoethanesulfonate) represents the primary polar metabolite of the chloroacetanilide herbicide Propachlor. Unlike its parent compound, which is lipophilic and moderately persistent, the ESA (ethanesulfonic acid) derivative exhibits high water solubility and significant soil mobility, making it a critical marker for groundwater contamination profiling.

This guide provides a definitive structural analysis, environmental formation pathways, and validated analytical methodologies (LC-MS/MS) for the identification and quantification of this compound. It serves as a reference for environmental fate scientists and analytical chemists requiring high-fidelity standards for regulatory monitoring (e.g., EPA Method 535).

02.[1][2][3] Chemical Identity & Structural Architecture

The core structure of Propachlor ESA retains the N-isopropylacetanilide scaffold of the parent herbicide but substitutes the

-chloro atom with a hydrophilic sulfonate moiety. This substitution drastically alters the physicochemical properties, shifting the molecule from a non-ionic hydrophobic species to an

anionic, highly polar species at environmental pH.

Physicochemical Data Table

Property	Specification
Common Name	Propachlor ESA Sodium Salt
IUPAC Name	Sodium 2-[N-(propan-2-yl)anilino]-2-oxoethanesulfonate
CAS Number	947601-88-9
Parent Compound	Propachlor (CAS: 1918-16-7)
Molecular Formula	C ₁₁ H ₁₄ NNaO ₄ S
Molecular Weight	279.29 g/mol
Exact Mass	279.0541 Da
Solubility	Highly soluble in water (>10 mg/mL); Soluble in Methanol
pKa (Acid)	~1.5 (Sulfonic acid group is fully ionized at pH 7)
Appearance	Light tan to white solid

Structural Analysis

- **Scaffold:** The molecule features a tertiary amide bond connecting an aromatic phenyl ring and an isopropyl group. This steric bulk around the nitrogen protects the amide bond from rapid hydrolysis.
- **Functional Transformation:** The C-Cl bond of Propachlor (bond length ~1.77 Å) is replaced by a C-S bond (~1.82 Å) connecting to the sulfonate group ().
- **Stereochemistry:** The molecule is achiral. The isopropyl group possesses a plane of symmetry, and the nitrogen atom is planar due to amide resonance.

SMILES String:CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+]

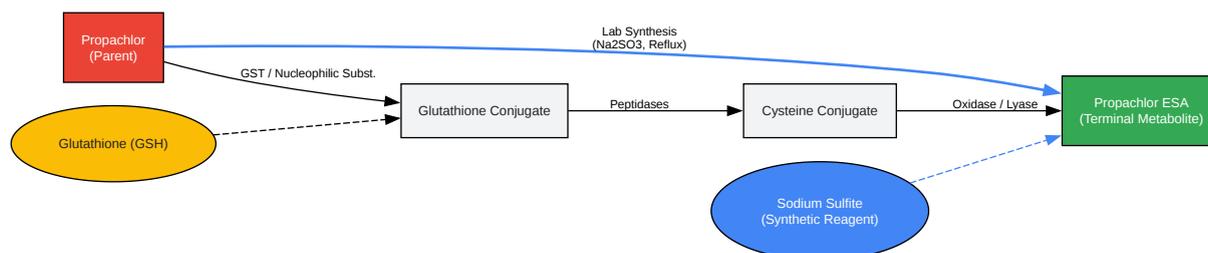
Biogenesis & Environmental Fate

The formation of Propachlor ESA is a detoxification mechanism driven by Glutathione S-Transferases (GSTs) in plants and soil microorganisms.[1] This pathway is critical for researchers understanding the "masked" load of herbicides in aquifers.

Metabolic Pathway Mechanism[2]

- **GST Conjugation:** The electrophilic carbon attached to the chlorine in Propachlor undergoes nucleophilic attack by the thiolate group of Glutathione (GSH).
- **Catabolism:** The Glutathione conjugate is processed by peptidases (removing glycine and glutamate) to form the Cysteine conjugate.
- **Oxidation/Transamination:** The cysteine conjugate is further metabolized (often via a thiol intermediate or direct oxidation) to the stable Ethanesulfonic Acid (ESA) terminal metabolite.

Diagram 1: Metabolic & Synthetic Pathways



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Caption: Biogenic pathway via GST conjugation and laboratory synthesis route via nucleophilic substitution.

Laboratory Synthesis Protocol (Standard Preparation)

For analytical quantification, high-purity standards are required. While isolation from soil is impractical, the ESA salt can be synthesized via a Strecker-type alkylation using sodium sulfite. This method mimics the nucleophilic substitution seen in nature but uses an inorganic nucleophile.

Protocol: Sulfite Displacement

- Principle:

displacement of the alkyl chloride by the sulfite ion ().

- Reagents: Propachlor (98%+), Sodium Sulfite (), Ethanol, Water.

Step-by-Step Methodology:

- Dissolution: Dissolve 10 mmol of Propachlor in 20 mL of Ethanol.
- Reagent Prep: Dissolve 15 mmol (1.5 eq) of Sodium Sulfite in 15 mL of deionized water.
- Reaction: Add the sulfite solution to the Propachlor solution. The mixture will likely become biphasic or cloudy.
- Reflux: Heat the mixture to reflux () for 4–6 hours. Monitor via TLC or LC-MS (disappearance of Propachlor).
- Workup: Evaporate the ethanol under reduced pressure. The aqueous residue contains the product and excess salts.
- Purification:
 - Option A (Desalting): Pass the aqueous solution through a C18 SPE cartridge. Wash with water (removes inorganic salts), then elute the ESA salt with Methanol.
 - Option B (Crystallization): Lyophilize to dryness and recrystallize from hot ethanol/water.

- Validation: Confirm structure via negative mode ESI-MS (m/z ~256 for the anion).

Analytical Characterization (LC-MS/MS)

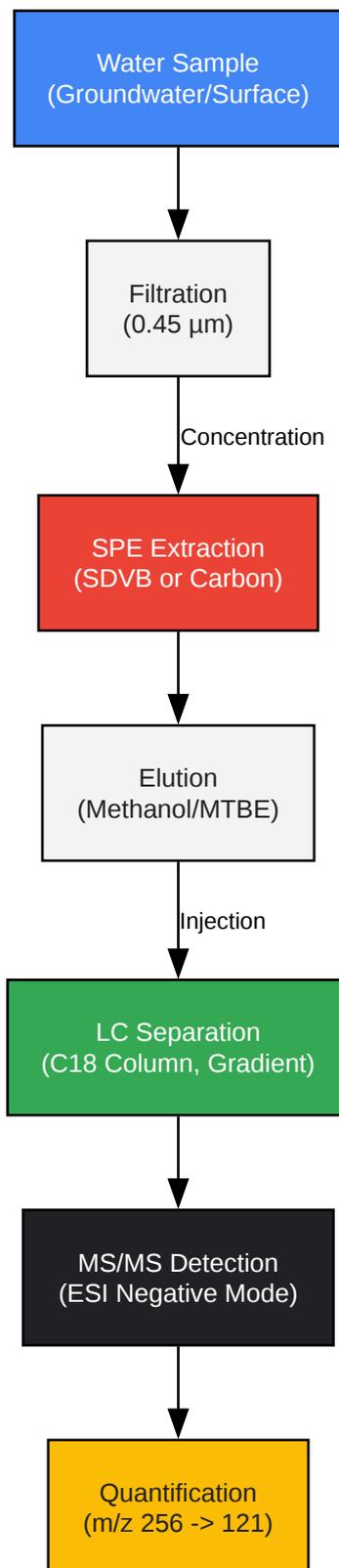
The industry standard for detecting Propachlor ESA is EPA Method 535. Due to the high polarity of the sulfonate group, Reverse Phase LC (RPLC) requires careful optimization, and Mass Spectrometry must operate in Negative Electrospray Ionization (ESI-) mode.

Experimental Workflow

- Sample Preparation: Water samples must be concentrated using Solid Phase Extraction (SPE) with Graphitized Carbon or SDVB (Styrene-Divinylbenzene) sorbents to retain the polar ESA metabolite.
- LC Conditions:
 - Column: C18 (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: 5 mM Ammonium Acetate in Water (pH buffered).
 - Mobile Phase B: Methanol or Acetonitrile.
 - Gradient: Start low organic (5-10%) to retain the polar ESA, ramp to 90%.
- MS/MS Parameters:
 - Ionization: ESI Negative Mode ().
 - Parent Ion: m/z 256.0.
 - Quantification Transition: m/z 256.0
121.0 (Cleavage of the sulfonate/amide, characteristic of the N-isopropyl aniline moiety).
 - Confirmation Transition: m/z 256.0
80.0 (

radical).

Diagram 2: Analytical Workflow (EPA 535 Variant)



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Caption: Step-by-step analytical protocol from sample collection to MS quantification.

MRM Transition Table

Analyte	Precursor Ion (m/z)	Product Ion (Quant)	Product Ion (Qual)	Collision Energy (eV)
Propachlor ESA	256.0	121.0	80.0	25 - 35
Propachlor OA	220.0	121.0	148.0	20 - 30

Note: Propachlor OA (Oxanilic Acid) is the other major metabolite. Separation is achieved chromatographically.

References

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